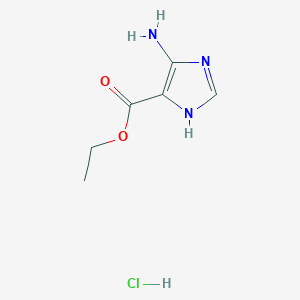

ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride

Description

Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride is a heterocyclic compound featuring an imidazole core substituted with an amino group at position 5 and an ethyl ester moiety at position 4, with a hydrochloride counterion enhancing its solubility and stability. Its structural framework allows for diverse modifications, making it a versatile scaffold for drug discovery .

Properties

IUPAC Name |

ethyl 4-amino-1H-imidazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-2-11-6(10)4-5(7)9-3-8-4;/h3H,2,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUXZUZPZCIZSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CN1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride can be achieved through several methods. One common method involves the cyclization of amido-nitriles under mild conditions. This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the condensation of ethyl α-ethylacetoacetate with an appropriate amine under acidic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit photosynthetic electron flow and ATP synthesis, acting as a Hill reaction inhibitor . This inhibition affects the energy production processes within cells, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Ester vs.

- Alkyl Chain Length : Methyl esters (C1) exhibit lower lipophilicity than ethyl esters (C2), impacting bioavailability .

- Aryl and Bulky Substituents : Aryl groups (e.g., 4-MeOC₆H₄ in ) introduce steric hindrance and electronic effects, altering reactivity in nucleophilic substitutions .

Physicochemical Properties

- Solubility: The hydrochloride salt form improves aqueous solubility compared to freebase analogs. Methyl and ethyl esters show moderate solubility in ethanol and dichloromethane, as evidenced by synthesis protocols .

- Stability: Hydrochloride salts enhance stability under storage, whereas carboxamide derivatives (e.g., 5-amino-1-methyl-1H-imidazole-4-carboxamide HCl) may exhibit hygroscopicity .

- Spectroscopic Data : IR spectra for methyl ester analogs show characteristic C=O stretches at ~1700 cm⁻¹, while carboxamides display N-H bends near 1650 cm⁻¹ .

Biological Activity

Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride (CAS No. 118019-42-4) is a heterocyclic compound belonging to the imidazole family, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.

- Molecular Formula : C6H10ClN3O2

- Molecular Weight : 191.62 g/mol

- Purity : Typically assessed in laboratory settings, with specifications varying by supplier.

This compound acts primarily through its interaction with various biological targets:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, preventing substrate interaction and subsequent catalysis.

- Receptor Modulation : The compound may function as an agonist or antagonist at certain receptor sites, thereby influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Candida albicans | 20 | 64 |

These results suggest that the compound possesses promising potential as an antimicrobial agent, particularly against Gram-positive bacteria and fungi .

Anticancer Activity

Imidazole derivatives have also been explored for their anticancer properties. This compound has shown cytotoxic effects in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The compound's mechanism of action in cancer cells may involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on the antimicrobial efficacy of various imidazole derivatives demonstrated that this compound exhibited strong antibacterial activity against both E. coli and S. aureus. The study highlighted the compound's potential for development into a therapeutic agent for treating bacterial infections . -

Anticancer Research :

In vitro studies on human cancer cell lines revealed that this compound effectively inhibited cell growth and induced apoptosis in HeLa cells. The findings suggest that this compound could serve as a lead compound for further anticancer drug development .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride?

- Methodology : The synthesis typically involves controlled pH adjustments (e.g., using acidic or basic catalysts) and temperature regulation (e.g., 0–5°C for imidazole ring formation). For example, reacting intermediates like 2-amino malonamide with carboxylic acid derivatives under acidic conditions can yield imidazole precursors, followed by hydrochloride salt formation via HCl treatment . Optimizing stoichiometry and reaction time minimizes by-products .

Q. How can the purity of this compound be assessed post-synthesis?

- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times against a certified reference standard. Complementary techniques like NMR (e.g., H and C) can confirm structural integrity, with characteristic peaks for the ethyl ester (δ ~1.3 ppm, triplet) and imidazole NH (δ ~10.5 ppm) .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodology : Ethanol-water mixtures (e.g., 70:30 v/v) are ideal due to the compound’s moderate solubility in polar solvents. Slow cooling from 60°C to room temperature yields high-purity crystals. Monitor crystal morphology via polarized light microscopy to ensure uniformity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity trends in derivatives of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites like the amino group (N5) and carboxylate moiety (C4). Solvation models (e.g., COSMO) predict solubility profiles, guiding solvent selection for reactions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : Cross-validate NMR and mass spectrometry (HRMS) data. For example, if H NMR shows unexpected splitting, use 2D techniques (HSQC, HMBC) to confirm connectivity. If HRMS deviates from theoretical [M+H] (191.62 g/mol), check for isotopic patterns or adduct formation .

Q. How can reaction engineering improve yield in multi-step syntheses involving this compound?

- Methodology : Implement Design of Experiments (DoE) to optimize parameters like catalyst loading (e.g., 0.1–1.0 mol%) and reaction time. Use continuous-flow reactors for exothermic steps (e.g., imidazole ring closure) to enhance heat transfer and reduce side reactions .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.